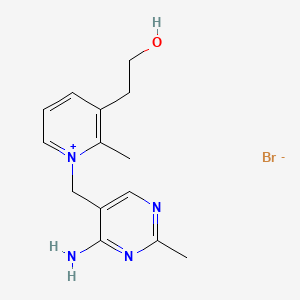
Pyrithiamine bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium bromide is a pyridinium salt that is 1-(4-amino-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium having bromide as the counterion. It is a pyridinium salt and an organic bromide salt. It contains a pyrithiamine.
Aplicaciones Científicas De Investigación
Immunological Function Alteration : Pyrithiamine bromide (PB) has been studied for its effects on immunological functions. In a study, it was shown that PB can selectively suppress humoral antibody responses in B6C3F1 mice (Peden-Adams et al., 2004).
Protection Against Acetylcholinesterase Inhibition by Pesticides : Research indicates that PB can protect acetylcholinesterase in human muscle from inhibition by certain pesticides, suggesting a potential role for PB in protecting against pesticide exposure (Henderson et al., 2012).
Genomic and Genetic Insights : Using zebrafish as a model, the genomic and genetic effects of PB were explored. This research provides insights into the molecular impact of PB, which could aid in developing therapies for conditions like Gulf War Illness (Myers & Williams, 2011).
Autonomic, Hemodynamic, and Metabolic Effects : A study on ovariectomized mice revealed that low doses of PB could modulate heart rate variability, indicating potential applications in autonomic function modulation (Ribeiro et al., 2018).
Determination in Biological Samples : An overview of methodologies for quantifying PB and its metabolites in biological samples highlights the diverse analytical techniques used in PB research (Zhao et al., 2006).
Carbamate Nerve Agent Prophylactics : PB's use as a nerve agent prophylactic was examined using zebrafish to assess its developmental neurotoxicity and effects on neuronal connectivity, providing insights into the drug's broader impacts on neurobiology (Fischer et al., 2015).
Neuronal Apoptosis Mechanism Study : Research on rat cerebellar granule cells showed that PB could induce apoptotic cell death mediated by reactive oxygen species, providing a mechanistic understanding of its potential neurotoxicity (Li et al., 2001).
Effects on Food Motivation : A study on rats revealed that PB could decrease food motivation, suggesting an impact on behavioral aspects related to hunger and consumption (Haaren et al., 2001).
Antioxidant Defense System Interaction : Investigation of PB's interaction with physical stress on the antioxidant defense system in mice muscle tissue showed altered antioxidant enzyme activities, indicating oxidative stress responses (Jagannathan et al., 2001).
Blood-Brain Barrier Permeability Study : Research on rats indicated that stress could reduce the permeability of the blood-brain barrier to PB, challenging previous findings and suggesting the need for further study (Sinton et al., 2000).
Stress and Cholinesterase Inhibitor Interactions : A study exploring the interaction between stress and PB on cholinesterase inhibition in rats highlighted the potential for unexpected central nervous system effects under stress conditions (Beck et al., 2003).
Propiedades
Número CAS |
616-92-2 |
|---|---|
Nombre del producto |
Pyrithiamine bromide |
Fórmula molecular |
C14H19BrN4O |
Peso molecular |
339.23 g/mol |
Nombre IUPAC |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide |
InChI |
InChI=1S/C14H19N4O.BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1 |
Clave InChI |
GUWSQVZFXHIGLN-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] |
SMILES canónico |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)

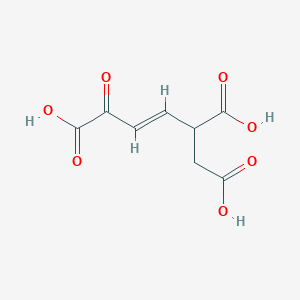
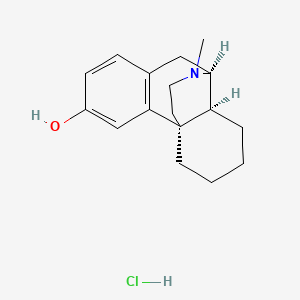

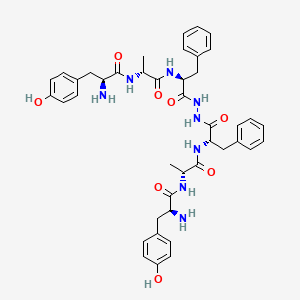
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
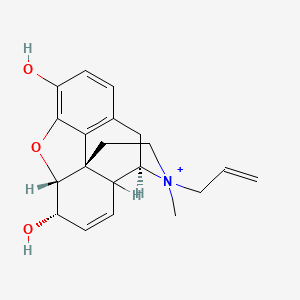
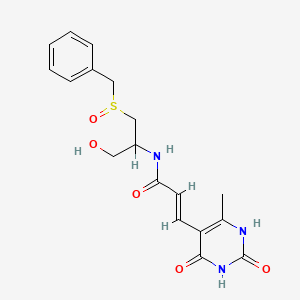
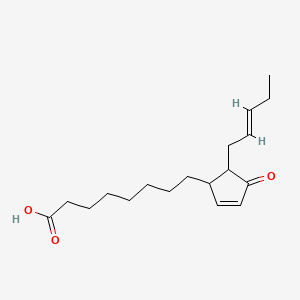
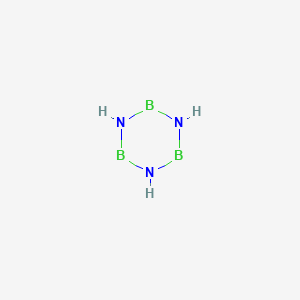
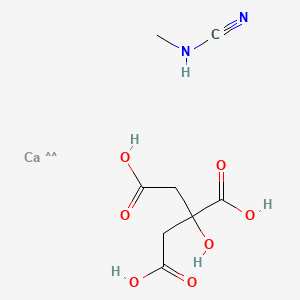
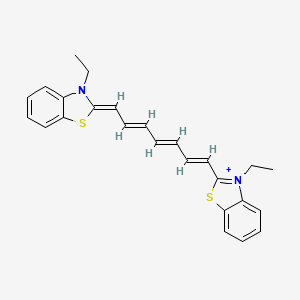
![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)